molecular formula C20H17BrN2O3 B4343077 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE

3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE

Cat. No.: B4343077
M. Wt: 413.3 g/mol
InChI Key: QEHRANDEWCXVOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide is an organic compound with the molecular formula C15H13BrO3 It is a complex molecule that features a bromophenoxy group, a methoxy group, and a pyridinylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE typically involves multiple steps. One common route starts with the preparation of 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde. This intermediate can be synthesized through the reaction of 4-bromophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate .

The next step involves the conversion of 3-[(4-bromophenoxy)methyl]-4-methoxybenzaldehyde to the desired benzamide compound. This can be achieved through a condensation reaction with 3-aminopyridine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to a phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of 3-[(4-bromophenoxy)methyl]-4-methoxybenzoic acid.

    Reduction: Formation of 3-[(4-hydroxyphenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Bromophenoxy)methyl]-4-methoxy-N-3-pyridinylbenzamide stands out due to its combination of a bromophenoxy group, a methoxy group, and a pyridinylbenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-4-methoxy-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3/c1-25-19-9-4-14(20(24)23-17-3-2-10-22-12-17)11-15(19)13-26-18-7-5-16(21)6-8-18/h2-12H,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHRANDEWCXVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.